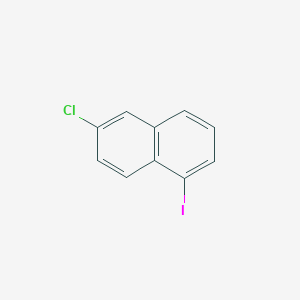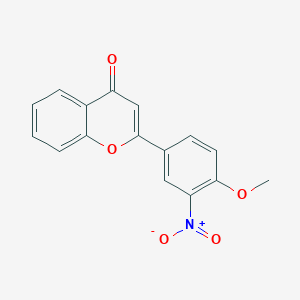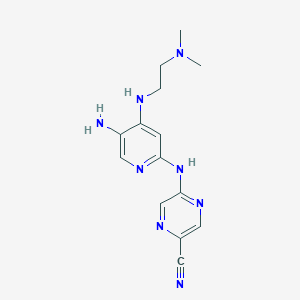
2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-1,4-dihydro-2-((3,4-diméthoxyphényl)amino)quinazoline est un composé hétérocyclique appartenant à la famille des quinazolines. Ce composé se caractérise par la présence d'une structure de base quinazolinone substituée par un groupe 3,4-diméthoxyphényle. Les dérivés de la quinazolinone sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-oxo-1,4-dihydro-2-((3,4-diméthoxyphényl)amino)quinazoline implique généralement la condensation de la 3,4-diméthoxyaniline avec des dérivés de l'acide anthranilique en conditions acides ou basiques. Une méthode courante implique la réaction de la 3,4-diméthoxyaniline avec le 2-aminobenzamide en présence d'un agent déshydratant tel que l'acide polyphosphorique ou l'oxychlorure de phosphore. La réaction est réalisée sous reflux, conduisant à la formation du dérivé quinazolinone désiré .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, l'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation et la chromatographie peut encore améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-1,4-dihydro-2-((3,4-diméthoxyphényl)amino)quinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazolinone avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinazolinone.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes amino et méthoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les halogénures peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazolinone substitués, qui peuvent présenter différentes activités et propriétés biologiques .
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a été étudié pour ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est prometteur comme agent thérapeutique pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-1,4-dihydro-2-((3,4-diméthoxyphényl)amino)quinazoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber l'activité de certaines enzymes et de certains récepteurs, conduisant à la modulation de processus cellulaires tels que l'apoptose, la prolifération cellulaire et la transduction du signal. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-chloro-N-(3,4-diméthoxyphényl)quinazolin-4-amine
- 2-phénylquinazolin-4-amine
- 2-(1H-tétrazol-5-yl)aniline
Unicité
La 4-oxo-1,4-dihydro-2-((3,4-diméthoxyphényl)amino)quinazoline est unique en raison de son motif de substitution spécifique, qui lui confère des activités et des propriétés biologiques distinctes. Comparé à d'autres dérivés de la quinazolinone, ce composé présente une combinaison unique de propriétés antimicrobiennes, antivirales et anticancéreuses, ce qui en fait un candidat précieux pour des recherches et un développement ultérieurs .
Propriétés
Numéro CAS |
61741-35-3 |
|---|---|
Formule moléculaire |
C16H15N3O3 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)17-16-18-12-6-4-3-5-11(12)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) |
Clé InChI |
HKPZTMGZEZHVCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)
